![molecular formula C6H12N2 B12820515 2,6-Diazabicyclo[3.2.1]octane](/img/structure/B12820515.png)
2,6-Diazabicyclo[3.2.1]octane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6-Diazabicyclo[3.2.1]octane (DABCO) is a bicyclic structure composed of a six-membered nitrogen heterocycle fused to a cyclopentane ring (Fig. 1). Its unique architecture has attracted attention in drug discovery and total synthesis due to its synthetic versatility .
!DABCO Structure
Preparation Methods
Synthetic Routes::
- DABCO can be synthesized through various methods, including cyclization reactions.
- One common approach involves the cyclization of 1,5-diaminopentane under appropriate conditions.
- Other synthetic routes include ring-closing reactions of suitable precursors.
- DABCO is industrially produced on a larger scale for research and applications.
- Specific industrial methods may involve optimized reaction conditions and purification steps.
Chemical Reactions Analysis
Reactivity::
- DABCO undergoes diverse reactions, including:
Substitution: It can react with alkyl halides or acyl chlorides.
Oxidation: DABCO can be oxidized to its N-oxide form.
Reduction: Reduction of the N-oxide yields DABCO.
Complexation: It forms coordination complexes with metal ions.
Substitution: Alkyl halides, acyl chlorides, and base (e.g., NaOH).
Oxidation: Oxidizing agents (e.g., hydrogen peroxide).
Reduction: Reducing agents (e.g., sodium borohydride).
Complexation: Metal salts (e.g., copper sulfate).
- DABCO derivatives with modified substituents are common products.
- N-oxides and coordination complexes are also relevant.
Scientific Research Applications
DABCO finds applications in:
Organic Synthesis: As a catalyst or reagent in various reactions.
Medicinal Chemistry: It’s used in drug design and synthesis.
Polymer Chemistry: For polymerization reactions.
Coordination Chemistry: In metal-organic frameworks (MOFs).
Mechanism of Action
- DABCO’s mechanism of action depends on its specific application.
- In catalysis, it acts as a Lewis base, facilitating reactions.
- In drug design, it may interact with biological targets.
Comparison with Similar Compounds
- DABCO’s uniqueness lies in its bicyclic structure.
- Similar compounds include:
Piperazine: Another bicyclic nitrogen heterocycle.
Morpholine: A five-membered nitrogen heterocycle.
Properties
IUPAC Name |
2,6-diazabicyclo[3.2.1]octane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H12N2/c1-2-7-6-3-5(1)8-4-6/h5-8H,1-4H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
URXNGDKBCYJULA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2CC1NC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
112.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

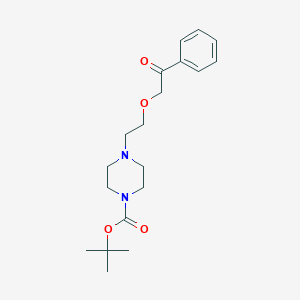
![3-[(Cyclobutylamino)methyl]quinolin-2-ol](/img/structure/B12820456.png)

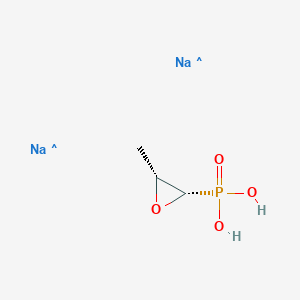
![1-([1,2,4]Triazolo[4,3-a]pyridin-5-yl)ethan-1-one](/img/structure/B12820473.png)
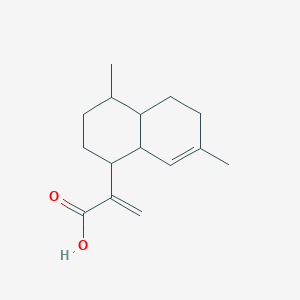
![methyl N-[(1R)-2-[(4S)-2-[17-[2-[(2S,5S)-1-[(2S)-2-(methoxycarbonylamino)-3-methylbutanoyl]-5-methylpyrrolidin-2-yl]-1H-imidazol-5-yl]-21-oxa-5,7-diazapentacyclo[11.8.0.03,11.04,8.014,19]henicosa-1(13),2,4(8),5,9,11,14(19),15,17-nonaen-6-yl]-4-(methoxymethyl)pyrrolidin-1-yl]-2-oxo-1-phenylethyl]carbamate](/img/structure/B12820489.png)
![2-(4'-Bromo-[1,1'-biphenyl]-4-yl)-4,6-diphenyl-1,3,5-triazine](/img/structure/B12820504.png)
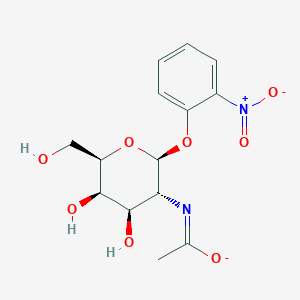

![(1S,2S,5R)-6,6-Dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxylic acid](/img/structure/B12820524.png)
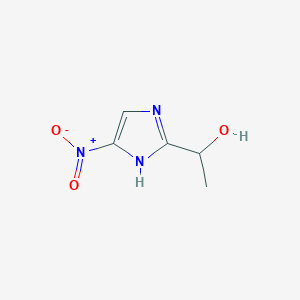
![1-ethyl-1H-benzo[d]imidazol-2-yl acetate](/img/structure/B12820527.png)
